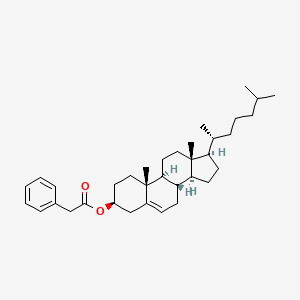

Cholesterol Phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFRODPXYCPTCM-WASXNZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955578 | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33998-26-4 | |

| Record name | Cholesteryl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cholesterol Phenylacetate

This guide provides a comprehensive overview of the synthesis and characterization of cholesterol phenylacetate, a significant cholesterol ester with applications in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is an ester derivative of cholesterol and phenylacetic acid.[1] Cholesterol esters play a crucial role in the transport and storage of cholesterol within the body. The unique properties of this compound, stemming from the incorporation of the phenylacetate moiety, make it a valuable tool in various research areas. It is utilized in studies of lipid metabolism, as a component in liquid crystal formulations, and as a potential therapeutic agent.[1] Its synthesis and thorough characterization are fundamental steps for its application in these fields.

Synthesis of this compound: Methodologies and Mechanistic Insights

The primary route for synthesizing this compound is through the esterification of cholesterol with phenylacetic acid. This can be achieved via several methods, each with its own advantages and mechanistic nuances.

Fischer-Speier Esterification: The Direct Approach

The most common method for preparing this compound is the direct acid-catalyzed esterification, also known as the Fischer-Speier esterification.[2] This reaction involves heating cholesterol and phenylacetic acid in the presence of an acid catalyst.

Causality Behind Experimental Choices: The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid like p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the phenylacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cholesterol.[3] The reaction is typically performed in an excess of one of the reactants or with the removal of water to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]

Experimental Workflow: Fischer-Speier Esterification

Sources

An In-Depth Technical Guide to the Mechanism of Action of Cholesterol Phenylacetate

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, delineating the current understanding of the mechanism of action of Cholesterol Phenylacetate. As a cholesterol ester with potential therapeutic implications, its biological activities are multifaceted, primarily revolving around the intricate regulation of lipid metabolism and its consequential impact on cellular signaling pathways, particularly in the context of dyslipidemia and oncology. This guide moves beyond a superficial overview to provide a granular analysis of its molecular interactions, supported by experimental evidence and detailed protocols to empower further research and development in this promising area. Our editorial approach is to present a cohesive narrative, grounded in scientific integrity, that elucidates the causal relationships between the molecular actions of this compound and its observed physiological effects.

I. Introduction to this compound: A Molecule of Therapeutic Interest

This compound (C₃₅H₅₂O₂) is an ester formed from the condensation of cholesterol and phenylacetic acid. Its unique structure, combining a crucial sterol with a biologically active aromatic fatty acid, underpins its diverse pharmacological profile. Initial investigations have highlighted its potential in modulating lipid profiles and exhibiting anti-tumor properties, making it a subject of significant interest in the development of novel therapeutics for cardiovascular diseases and cancer.

II. Core Mechanism of Action: A Tripartite Impact on Cellular Homeostasis

The mechanism of action of this compound can be conceptualized as a tripartite impact on cellular physiology: 1) perturbation of cholesterol homeostasis, 2) alteration of phospholipid composition, and 3) modulation of oncogenic signaling pathways. These three pillars are interconnected, creating a cascade of events that ultimately influence cellular fate.

A. Disruption of Cholesterol Homeostasis

This compound exerts a significant influence on the intricate machinery that governs cellular cholesterol levels through a dual mechanism: inhibition of cholesterol biosynthesis and interference with cholesterol absorption.

The de novo synthesis of cholesterol is a complex enzymatic pathway, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting enzyme.[1][2] Phenylacetate derivatives have been shown to inhibit enzymes involved in cholesterol synthesis.[3] It is postulated that the phenylacetate moiety of this compound contributes to the inhibition of HMG-CoA reductase. This inhibition curtails the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthetic pathway.[1]

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway.[4][5] Under low cholesterol conditions, the SREBP-2 protein is cleaved and translocates to the nucleus, where it activates the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor.[6][7][8] However, the sustained inhibitory pressure on HMG-CoA reductase by this compound leads to a net decrease in the cellular cholesterol pool.

Experimental Protocol: HMG-CoA Reductase Activity Assay

To quantitatively assess the inhibitory effect of this compound on HMG-CoA reductase activity, a colorimetric assay can be employed.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT).

-

Reconstitute purified HMG-CoA reductase enzyme in the assay buffer.

-

Prepare a stock solution of HMG-CoA in water.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the HMG-CoA reductase enzyme to all wells except the blank.

-

Add the test compound (this compound at different concentrations) or vehicle control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding HMG-CoA and NADPH to all wells.

-

Immediately measure the absorbance at 340 nm (A₀) using a microplate reader.

-

Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every 5 minutes for 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA/min) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

-

B. Alteration of Phospholipid Composition: Inhibition of Phosphatidylethanolamine Synthesis

A distinctive feature of this compound's mechanism of action is its ability to inhibit the synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes.[8] PE plays a crucial role in maintaining membrane structure and fluidity, and its synthesis is tightly regulated.[9]

The primary pathway for PE synthesis involves the CDP-ethanolamine pathway, where the final step is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase.[10][11] It is hypothesized that this compound or its metabolites interfere with this enzymatic step, leading to a reduction in PE levels.

This alteration in the phospholipid profile has profound consequences for the biophysical properties of the cell membrane. A decrease in the PE to phosphatidylcholine (PC) ratio can lead to changes in membrane fluidity and curvature, which in turn can affect the function of membrane-bound proteins and signaling complexes.[12]

Diagram: Proposed Mechanism of Phosphatidylethanolamine Synthesis Inhibition

Caption: this compound is hypothesized to inhibit the final step of the CDP-ethanolamine pathway.

C. Modulation of Oncogenic Signaling: The PI3K/AKT Pathway

The alterations in cholesterol homeostasis and membrane phospholipid composition induced by this compound converge on critical intracellular signaling pathways implicated in cancer progression, most notably the PI3K/AKT/mTOR pathway.[11][13] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14]

Cholesterol-rich membrane microdomains, known as lipid rafts, serve as platforms for the assembly and activation of signaling complexes, including those involving AKT.[12] By depleting cellular cholesterol and altering membrane fluidity, this compound can disrupt the integrity of these lipid rafts, thereby attenuating AKT phosphorylation and activation.[3][15]

Furthermore, the phenylacetate component itself has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.[16] The combined effect of cholesterol depletion and the intrinsic anti-proliferative activity of phenylacetate positions this compound as a potential multi-targeted anti-cancer agent.

Experimental Protocol: Western Blot Analysis of AKT Phosphorylation

To investigate the effect of this compound on the PI3K/AKT signaling pathway, the phosphorylation status of AKT can be assessed by Western blotting.

Principle: This technique uses specific antibodies to detect the total and phosphorylated forms of AKT, providing a ratio that reflects the activation state of the kinase.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., prostate, breast, or colon cancer cells) to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for both p-AKT and total AKT using densitometry software.

-

Calculate the ratio of p-AKT to total AKT for each treatment condition.

-

Compare the ratios of the treated samples to the vehicle control to determine the effect of this compound on AKT phosphorylation.

-

III. Quantitative Data Summary

While specific quantitative data for this compound is emerging, the following table summarizes the expected outcomes based on the known activities of its constituent components and related compounds.

| Parameter | Expected Effect of this compound | Method of Measurement |

| HMG-CoA Reductase Activity | ↓ (Inhibition) | Colorimetric or Fluorometric Assay |

| Intracellular Cholesterol | ↓ (Depletion) | HPLC or GC-MS |

| Phosphatidylethanolamine Levels | ↓ (Inhibition of Synthesis) | Mass Spectrometry-based Lipidomics |

| AKT Phosphorylation (p-AKT/Total AKT) | ↓ (Dephosphorylation) | Western Blotting |

| Cancer Cell Viability | ↓ (Inhibition of Growth) | MTT, Resazurin, or ATP-based Assays |

IV. Concluding Remarks and Future Directions

The mechanism of action of this compound is a compelling example of how a single molecule can exert pleiotropic effects on cellular physiology. By simultaneously targeting cholesterol metabolism, phospholipid biosynthesis, and key oncogenic signaling pathways, it presents a promising therapeutic strategy for complex diseases such as dyslipidemia and cancer.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets. The identification of the specific enzyme(s) in the phosphatidylethanolamine synthesis pathway that it inhibits is a critical next step. Furthermore, comprehensive in vivo studies are required to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of more potent and specific analogs of this compound also represents a promising avenue for drug discovery.

This technical guide provides a solid foundation for these future endeavors, offering both a conceptual framework and practical experimental approaches to further unravel the therapeutic potential of this compound.

V. References

-

Ansell, G. B., & Metcalfe, R. F. (1971). Studies on the CDP-ethanolamine-1,2-diglyceride ethanolaminephosphotransferase of rat brain. Journal of Neurochemistry, 18(4), 647–665. [Link]

-

Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340. [Link]

-

Cantley, L. C. (2002). The phosphoinositide 3-kinase pathway. Science, 296(5573), 1655-1657. [Link]

-

Chen, Y. Q., & Hughes-Fulford, M. (2001). Prostaglandin E2 and the protein kinase A pathway mediate the anti-proliferative effects of phenylacetate on prostate cancer cells. British journal of cancer, 84(11), 1541–1546. [Link]

-

Eberlé, D., Hegarty, B., Bossard, P., Ferré, P., & Foufelle, F. (2004). SREBP transcription factors: master regulators of lipid homeostasis. Biochimie, 86(11), 839-848. [Link]

-

Goldstein, J. L., DeBose-Boyd, R. A., & Brown, M. S. (2006). Protein sensors for membrane sterols. Cell, 124(1), 35-46. [Link]

-

Gorospe, M., & The, P. C. (1998). Phenylacetate-induced G1 arrest of U937 cells is associated with an increase in p21WAF1/CIP1 and a decrease in cyclin E. Cell growth & differentiation: the molecular biology journal of the American Association for Cancer Research, 9(1), 33-40. [Link]

-

Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation, 109(9), 1125-1131. [Link]

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. [Link]

-

Jeon, T. I., & Osborne, T. F. (2012). SREBPs: metabolic integrators in physiology and metabolism. Trends in Endocrinology & Metabolism, 23(2), 65-72. [Link]

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipids. Journal of Biological Chemistry, 222(1), 193-214. [Link]

-

Lingwood, D., & Simons, K. (2010). Lipid rafts as a membrane-organizing principle. Science, 327(5961), 46-50. [Link]

-

Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]

-

Stacpoole, P. W., & Felts, J. M. (1971). Phenylacetate and phenylacetyl-coenzyme A: effects on cholesterol and fatty acid biosynthesis in rat liver. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 248(3), 547-555. [Link]

-

Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer. Nature reviews Cancer, 2(7), 489-501. [Link]

-

Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425-430. [Link]

-

Vance, J. E. (2002). Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids. Journal of lipid research, 43(10), 1631-1640. [Link]

-

Brown, M. S., & Goldstein, J. L. (1980). Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth. The Journal of lipid research, 21(5), 505–517. [Link]

-

Henneberry, A. L., Wright, M. M., & McMaster, C. R. (2002). The major sites of cellular phospholipid synthesis and molecular determinants of fatty acid and lipid head group specificity. Molecular biology of the cell, 13(9), 3148-3161. [Link]

-

van der Veen, J. N., Kennelly, J. P., Wan, S., Vance, J. E., Vance, D. E., & Jacobs, R. L. (2017). The critical role of phosphatidylcholine and phosphatidylethanolamine metabolism in health and disease. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1558-1572. [Link]

-

Zha, X., Pierstorff, E. D., & Vance, J. E. (2003). Phosphatidylserine decarboxylase-2 is required for the synthesis of phosphatidylethanolamine in the inner mitochondrial membrane. The Journal of biological chemistry, 278(44), 43494-43502. [Link]

-

Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews Cancer, 9(8), 550-562. [Link]

-

Murai, T. (2014). The role of lipid rafts in cancer cell adhesion and migration. International journal of cell biology, 2014. [Link]

Sources

- 1. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 3. Frontiers | Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Nuclear SREBP2 condensates regulate the transcriptional activation of lipogenic genes and cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol accumulation-induced impairment of AKT signaling in LPS-stimulated macrophages play a dispensable role in suppressing HIF-1α-dependent glycolysis | bioRxiv [biorxiv.org]

- 10. Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol sensitivity of endogenous and myristoylated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 14. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Cholesterol Phenylacetate on Cell Membrane Composition

This guide provides a detailed examination of Cholesterol Phenylacetate (CPA), a synthetic ester of cholesterol, and its profound effects on the composition and biophysical properties of eukaryotic cell membranes. For researchers, scientists, and drug development professionals, understanding these interactions is crucial for leveraging CPA's potential in therapeutic applications, particularly in oncology and lipid metabolism disorders. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental observations and the strategic choices in methodological approaches.

Section 1: Introduction to this compound and Membrane Dynamics

The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins that governs cellular communication, transport, and signaling. Its composition is meticulously regulated to maintain cellular homeostasis. Cholesterol is a cornerstone of this regulation in animal cells, intercalating between phospholipids to modulate membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2][3] Phenylacetate, a metabolite of phenylalanine, has independently garnered interest for its anti-neoplastic properties, which are linked to its ability to alter lipid metabolism and inhibit protein prenylation, a critical process for the function of many signaling proteins.[4][5]

This compound (CPA) emerges as a molecule of significant interest by covalently linking these two biologically active moieties.[6] This guide synthesizes current knowledge to provide an in-depth perspective on how CPA integrates into the cell membrane and subsequently alters its lipid and protein landscape, thereby influencing cellular function.

Section 2: Molecular Profile and Postulated Membrane Integration

CPA is an ester formed from the 3-β-hydroxyl group of cholesterol and the carboxyl group of phenylacetic acid.[6] This esterification dramatically alters the molecule's polarity compared to native cholesterol. While cholesterol is amphipathic with a small, polar hydroxyl head, CPA possesses a much bulkier, more hydrophobic phenylacetate group.

This structural change dictates its interaction with the lipid bilayer. It is hypothesized that the rigid sterol ring system of CPA anchors within the hydrophobic acyl chain region of the membrane, analogous to cholesterol.[7][8] However, the large phenylacetate headgroup likely resides at the hydrophobic-hydrophilic interface, creating significant steric and energetic perturbations compared to cholesterol's simple hydroxyl group. This unique orientation is foundational to its distinct biological effects.

Caption: Orientation of Cholesterol vs. CPA in the lipid bilayer.

Section 3: Core Mechanisms of Action on Membrane Composition

CPA exerts its influence through a multi-pronged mechanism, directly altering the enzymatic synthesis of key lipids and indirectly modifying the membrane's biophysical properties.

Direct Inhibition of Phosphatidylethanolamine (PE) Synthesis

One of the most specific reported effects of CPA is the inhibition of phosphatidylethanolamine (PE) synthesis.[6][9] PE is a crucial cone-shaped zwitterionic phospholipid that constitutes a significant portion of the inner leaflet of the plasma membrane. Its unique geometry imposes negative curvature strain, which is vital for processes involving membrane fusion, fission, and the stabilization of membrane proteins.

A reduction in cellular PE levels has profound consequences:

-

Altered Membrane Curvature and Fluidity: A lower PE content can lead to a more lamellar, rigid membrane structure, impairing dynamic processes.

-

Impaired Protein Function: Many integral and peripheral membrane proteins require a specific lipid environment, including adequate PE levels, for correct folding and activity.

-

Disrupted Autophagy: PE is essential for the formation of the autophagosome, a double-membraned vesicle critical for cellular recycling and stress responses.

Modulation of Membrane Biophysical Properties

By inserting into the bilayer, the cholesterol moiety of CPA imparts effects reminiscent of free cholesterol but with significant modifications.

-

Membrane Fluidity: Cholesterol acts as a bidirectional regulator of fluidity, preventing crystallization at low temperatures and reducing excessive fluidity at high temperatures.[10][11] CPA is expected to have a similar buffering effect. However, its bulky headgroup may disrupt the tight packing typically induced by cholesterol, leading to unique local changes in fluidity. At high concentrations, the increased rigidity imparted by the sterol core likely dominates.[12][13]

-

Lipid Packing and Permeability: Cholesterol is known to increase the packing order of lipids and decrease membrane permeability to small solutes.[14][15] The integration of CPA would similarly be expected to decrease permeability due to the condensing effect of its sterol core.

-

Lipid Raft Disruption: Lipid rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.[2] The preferential partitioning of cholesterol into these domains is key to their stability.[3] CPA, with its altered headgroup, may compete with cholesterol for residency in these rafts. Its presence could disrupt the specific hydrogen bonding and van der Waals interactions necessary for raft integrity, thereby dismantling signaling hubs and attenuating downstream pathways—a potential mechanism for its anti-cancer effects.

Sources

- 1. The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties [mdpi.com]

- 2. Cholesterol in the Cell Membrane—An Emerging Player in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 33998-26-4 [smolecule.com]

- 7. LabXchange [labxchange.org]

- 8. Frontiers | How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains [frontiersin.org]

- 9. biosynth.com [biosynth.com]

- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Cholesterol modulation of membrane fluidity and VIP receptor/effector system in rat prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol Stiffening of Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cholesterol Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Cholesterol Phenylacetate, a cholesterol ester of significant interest in various scientific disciplines. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its behavior, empowering researchers to leverage its unique characteristics in their work.

Introduction: The Significance of this compound

This compound, the ester formed from the condensation of cholesterol and phenylacetic acid, is a molecule that bridges the worlds of biochemistry and materials science.[1] Its rigid steroidal backbone, inherited from cholesterol, combined with the aromatic phenylacetate moiety, imparts a unique set of properties that make it a valuable tool in diverse research areas.[2]

From its role as a model compound in the study of lipid metabolism and cardiovascular diseases to its application in the formulation of advanced drug delivery systems and the development of liquid crystals, this compound continues to be a subject of scientific inquiry.[1][3] This guide will delve into the core physicochemical attributes of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Core Physicochemical Properties

The molecular structure of this compound is fundamental to its properties. The ester linkage at the C3 position of the cholesterol steroid nucleus introduces the phenylacetyl group, significantly influencing its polarity, melting behavior, and intermolecular interactions.

Figure 1: Molecular Structure of this compound. This diagram illustrates the fusion of the rigid cholesterol backbone with the aromatic phenylacetate group via an ester linkage.

A summary of its key physical and chemical identifiers is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₂O₂ | [2][4] |

| Molecular Weight | 504.79 g/mol | [2] |

| CAS Number | 33998-26-4 | [4] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 119 °C | - |

| Boiling Point | 575.6 °C at 760 mmHg | [4] |

| Flash Point | 300.4 °C | [4] |

| Density | 1.03 g/cm³ | [4] |

Synthesis and Purification: A Practical Approach

The most common and direct method for synthesizing this compound is through the esterification of cholesterol with phenylacetic acid.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven by heat.[5]

Underlying Principles of Esterification

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of cholesterol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The use of a dehydrating agent or removal of water as it is formed is crucial to drive the equilibrium towards the product side.[5]

Detailed Experimental Protocol

Materials:

-

Cholesterol (1.0 eq)

-

Phenylacetic acid (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Ethanol or Acetone (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol and phenylacetic acid in toluene.

-

Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the cholesterol spot and the appearance of the less polar product spot.

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted phenylacetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a waxy solid. Recrystallize the crude product from hot ethanol or acetone to obtain pure this compound as a crystalline solid. The purity of the final product should be assessed by melting point determination and spectroscopic methods.

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Analytical Characterization: Spectroscopic and Chromatographic Profiles

Thorough characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to be complex due to the numerous overlapping signals from the cholesterol backbone.[1] Key diagnostic signals would include:

-

A multiplet around 5.4 ppm corresponding to the vinylic proton at C6 of the cholesterol ring.

-

A multiplet around 4.6 ppm for the proton at C3, which is deshielded by the adjacent ester oxygen.

-

A singlet around 3.6 ppm for the methylene protons of the phenylacetyl group.

-

Aromatic protons of the phenyl ring appearing in the 7.2-7.4 ppm region.

-

Several singlets and doublets in the upfield region (0.6-1.1 ppm) corresponding to the methyl groups of the cholesterol moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic signals for the ester carbonyl carbon around 170-172 ppm. The aromatic carbons of the phenyl ring would appear in the 127-135 ppm range. The carbons of the cholesterol backbone would produce a multitude of signals in the aliphatic region.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be dominated by the strong ester carbonyl (C=O) stretching vibration, expected around 1735 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aliphatic and aromatic groups (2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-O stretching of the ester linkage (1150-1250 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 504.8. Characteristic fragmentation patterns would involve the loss of the phenylacetyl group and fragmentation of the cholesterol side chain.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and isopropanol would provide good separation from starting materials and potential byproducts. Purity is determined by the area percentage of the main peak.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various formulations. As a lipophilic molecule, it is generally soluble in nonpolar organic solvents and poorly soluble in polar solvents.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Poorly Soluble |

| Water | Insoluble |

Note: This table provides a general solubility profile. Quantitative solubility data may vary with temperature and the specific grade of the solvent. The solubility of cholesterol, the parent molecule, has been studied in various organic solvents, and these studies can provide a useful reference for predicting the behavior of its esters.[8]

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its storage and application.

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis back to cholesterol and phenylacetic acid. This reaction is catalyzed by both acids and bases.[5] The rate of hydrolysis is expected to be slow under neutral conditions but will increase significantly in acidic or alkaline environments, especially at elevated temperatures.[9][10]

-

Thermal Stability: While possessing a high boiling point, prolonged exposure to high temperatures can lead to degradation. The ester linkage is the most likely point of thermal cleavage.

-

Oxidative Stability: The double bond in the cholesterol ring system (at C5-C6) is a potential site for oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light can lead to the formation of various oxidation products.

For long-term storage, this compound should be kept in a tightly sealed container, protected from light and moisture, and stored at a cool temperature.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Liquid Crystals

Cholesterol and its derivatives are well-known for their ability to form cholesteric (or chiral nematic) liquid crystal phases.[11] These materials exhibit unique optical properties, such as selective reflection of circularly polarized light, which is dependent on the pitch of the helical structure. The introduction of the phenylacetate group can influence the mesophase behavior and transition temperatures of the resulting liquid crystal.[12] While specific data for this compound is not widely published, related cholesteryl esters show transitions from a crystalline solid to a cholesteric liquid crystal phase and then to an isotropic liquid upon heating.[13]

Drug Delivery Systems

The lipophilic nature of this compound makes it an interesting component for the formulation of drug delivery systems, particularly for hydrophobic drugs.[3]

-

Liposomes and Nanoparticles: Cholesterol is a common component of liposomal formulations, where it modulates membrane fluidity and stability.[14] this compound, with its bulky phenylacetyl group, could be incorporated into lipid bilayers to alter their physicochemical properties and drug release profiles. Cholesterol-based carriers have been explored for the delivery of various therapeutic agents.[3]

-

Prodrug Strategies: The ester linkage in this compound can be designed to be cleaved by specific enzymes, such as cholesterol esterases, which are present in the body.[15][16] This opens up the possibility of using this compound as a prodrug, where a therapeutic agent is attached to the cholesterol moiety via an ester bond for targeted delivery and controlled release.

Probing Cholesterol Metabolism

This compound can serve as a valuable tool for studying the enzymes involved in cholesterol ester metabolism. It can be used as a substrate for cholesterol esterases to investigate their activity and inhibition. The enzymatic hydrolysis of the ester bond releases cholesterol and phenylacetic acid, which can be monitored by various analytical techniques.

Figure 3: this compound as a probe in enzymatic assays.

Conclusion

This compound is a multifaceted molecule with a rich chemistry and a growing range of applications. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. As researchers continue to explore the interface of biology, chemistry, and materials science, the unique attributes of this compound are likely to lead to new and innovative applications in drug delivery, diagnostics, and advanced materials. This guide has provided a comprehensive foundation for understanding and utilizing this versatile compound.

References

-

2D Assignment of cholesteryl acetate. [Link]

-

IMSERC. NMR Spectra Database. Cholesteryl Acetate. [Link]

-

PubMed. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. [Link]

- Google Patents.

-

PMC. The Efficacy of Cholesterol-Based Carriers in Drug Delivery. [Link]

-

PMC. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. [Link]

-

PubMed. Cholesterol solubility in organic solvents. [Link]

-

Wikipedia. Cholesteric liquid crystal. [Link]

-

PubMed. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]

-

PMC. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. [Link]

-

MDPI. Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applications. [Link]

-

PubMed. Degradation of cationized low density lipoprotein and regulation of cholesterol metabolism in homozygous familial hypercholesterolemia fibroblasts. [Link]

-

ACS Publications. Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. [Link]

-

ResearchGate. Phase transition; cholesteric liquid crystal phase (left side) and the... | Download Scientific Diagram. [Link]

-

Scholars Research Library. Electro Optical Properties of Cholesteric Liquid Crystal. [Link]

-

ResearchGate. (PDF) Liposome: composition, characterization, preparation, and recent innovation in clinical applications. [Link]

-

ijrpp.com. Stress Induced Degradation Study of Marketed Formulation of Selected Drug. [Link]

-

MDPI. Long-Term Thermal Stabilization of Poly(Lactic Acid). [Link]

-

MDPI. Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis. [Link]

-

MDPI. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. [Link]

-

ResearchGate. Cholesterol-Functionalized Porous PLA Microparticles for Enhanced Drug Delivery | Request PDF. [Link]

-

Organic Syntheses. dihydrocholesterol. [Link]

-

PMC. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

-

PubMed. Cholesterol-modified poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery. [Link]

-

ResearchGate. 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). [Link]

-

Scholars Research Library. solubility-of-cholesterol-in-some-alcohols-from-29315-to-31815-k.pdf. [Link]

-

Beilstein Journals. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]

-

RSC Publishing. Recent advances in lasing phenomena in cholesteric liquid crystals: materials, mechanisms and applications. [Link]

-

PubMed. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. [Link]

-

PMC. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. [Link]

-

PubMed. Regulation of neutral cholesterol esterase activity by phospholipids containing negative charges in substrate liposome. [Link]

-

PubMed. Complete 1H NMR assignment of cholesteryl benzoate. [Link]

-

RSC Publishing. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. [Link]

-

Illinois Experts. Solid-State NMR of highly >13>C-enriched cholesterol in lipid bilayers. [Link]

Sources

- 1. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 2. biosynth.com [biosynth.com]

- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy this compound | 33998-26-4 [smolecule.com]

- 6. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

- 7. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Liquid Crystals [webmis.highland.cc.il.us]

- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

A Technical Guide to Investigating the Inhibition of Phosphatidylethanolamine Synthesis by Cholesterol Phenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is a cornerstone of cellular membrane architecture and function, and its dysregulation is increasingly implicated in proliferative diseases, including cancer.[1] The primary mechanism for its de novo synthesis, the Kennedy pathway, presents a compelling target for therapeutic intervention.[2][3] This guide outlines a comprehensive, hypothesis-driven framework for investigating Cholesterol Phenylacetate, a synthetic ester of cholesterol[4][5], as a novel inhibitor of PE synthesis. We will dissect the established biochemical pathways of PE production, propose a putative mechanism of action for this compound, and provide detailed, field-proven experimental protocols to rigorously validate this hypothesis. The methodologies described herein range from direct in vitro enzyme kinetics to advanced cell-based lipidomic analysis, forming a self-validating workflow designed to provide definitive insights into the compound's potential as a modulator of lipid metabolism.

Introduction: The Centrality of Phosphatidylethanolamine in Cell Biology and Disease

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in eukaryotic cells, typically constituting 20-25% of the total phospholipid content.[6][7] Its significance extends far beyond its structural role. The unique conical shape conferred by its small ethanolamine headgroup allows PE to regulate membrane curvature, a process critical for membrane fusion, fission, and cell division.[8] It is particularly enriched in the inner mitochondrial membrane, where it functions as a lipid chaperone essential for the activity of respiratory complexes and plays a key role in initiating autophagy.[7]

Given its fundamental roles, the tightly regulated synthesis of PE is paramount for cellular homeostasis. Dysregulation of phospholipid metabolism is a recognized hallmark of malignant transformation, as rapidly proliferating cancer cells exhibit an increased demand for membrane biogenesis.[1] Notably, the PE biosynthesis pathway has been identified as a targetable vulnerability in cancer, making the discovery of novel inhibitors a promising avenue for oncological drug development.[9]

Major Pathways of Phosphatidylethanolamine Synthesis

Eukaryotic cells primarily synthesize PE through two distinct and compartmentalized pathways.[10][11]

-

The CDP-Ethanolamine (Kennedy) Pathway: Located in the Endoplasmic Reticulum (ER), this is the main de novo pathway in most mammalian cells.[2][10] It utilizes dietary ethanolamine and proceeds in three enzymatic steps.[11] This pathway is considered the preferential route for PE biosynthesis in tissues like the liver and heart.[10]

-

The Phosphatidylserine Decarboxylase (PSD) Pathway: This pathway is largely localized to the inner mitochondrial membrane.[11][12] It involves the decarboxylation of phosphatidylserine (PS) to form PE. This route is critical for maintaining the mitochondrial PE pool.[8]

While both pathways contribute to the cellular PE pool, the Kennedy pathway's reliance on external precursors and its distinct enzymatic steps make it a more accessible target for small-molecule inhibitors.

This compound: A Candidate Inhibitor

This compound is an ester formed from cholesterol and phenylacetic acid.[4] While primarily used as a research tool in studies of cholesterol metabolism and as a molecular scaffold in drug delivery[13][14], its lipophilic nature and structural resemblance to endogenous lipids make it a plausible candidate for interaction with enzymes involved in phospholipid biosynthesis.

Hypothesis: this compound inhibits de novo phosphatidylethanolamine synthesis by targeting one or more enzymes within the Kennedy pathway.

The rationale for this hypothesis is grounded in the principle that lipid-modifying enzymes often possess binding pockets that accommodate sterol or acyl chain moieties. The bulky cholesterol backbone and the phenylacetate group could sterically hinder substrate binding or catalytic activity within enzymes such as CTP:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme of the pathway[10][15], or ethanolamine phosphotransferase (EPT), which catalyzes the final condensation step with diacylglycerol.[11]

A Validated Workflow for Investigating Inhibition

To rigorously test our hypothesis, we propose a multi-phased experimental approach. This workflow is designed to move from high-throughput in vitro screening to detailed cellular mechanism-of-action studies, ensuring that each step provides a foundation for the next.

Experimental Protocols

Phase 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), the rate-limiting enzyme.

Causality: A direct enzyme assay is the most definitive first step. If the compound fails to inhibit the purified or partially purified enzyme, its effects in a cellular context are likely indirect or off-target. This assay isolates the enzyme from confounding cellular variables.

Methodology:

-

Enzyme Preparation:

-

Obtain recombinant human PCYT2 enzyme or prepare microsomal fractions from a high-expressing cell line or tissue (e.g., liver), which are enriched in Kennedy pathway enzymes.[16]

-

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Substrate Preparation:

-

Prepare a stock solution of the substrates: CTP and radiolabeled [¹⁴C]-phosphoethanolamine.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 1%.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, enzyme preparation, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate mix (CTP and [¹⁴C]-phosphoethanolamine).

-

Incubate for a fixed time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding cold 5% trichloroacetic acid (TCA).

-

-

Product Separation and Quantification:

-

The product, [¹⁴C]-CDP-ethanolamine, is negatively charged and will not bind to activated charcoal, whereas the unreacted [¹⁴C]-phosphoethanolamine will.

-

Add a charcoal slurry to the terminated reaction mix, vortex, and incubate on ice.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (containing the product) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Example Value | Rationale |

| Enzyme Source | Recombinant Human PCYT2 | Provides highest purity and avoids confounding activities. |

| Substrates | [¹⁴C]-phosphoethanolamine, CTP | Radiolabeling allows for sensitive and direct product detection. |

| Inhibitor Range | 0.1 nM to 100 µM | A wide range is necessary to capture the full dose-response curve. |

| Control | DMSO vehicle | Ensures observed effects are due to the compound, not the solvent. |

| Expected Outcome | IC50 Value (µM) | A quantitative measure of the inhibitor's potency. |

Phase 2: Cellular De Novo PE Synthesis Assay

Objective: To measure the effect of this compound on the rate of new PE synthesis in living cells.

Causality: This assay validates the in vitro findings in a physiological context. It accounts for compound bioavailability, cell permeability, and metabolism. A positive result here strongly suggests the compound engages its target within the cell to produce a functional outcome.

Methodology:

-

Cell Culture:

-

Plate cancer cells (e.g., HepG2 liver carcinoma or MCF-7 breast cancer cells, known to have active lipid metabolism[1]) in 12-well plates and grow to ~80% confluency.

-

-

Inhibitor Treatment:

-

Treat cells with varying concentrations of this compound (based on the IC50 from Phase 1 and cytotoxicity assays) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).

-

-

Metabolic Labeling:

-

Add a radiolabeled precursor, such as [³H]-ethanolamine, to the culture medium for a short pulse period (e.g., 1-2 hours).

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Scrape cells into a solvent mixture for lipid extraction using a modified Bligh-Dyer method.[17]

-

Briefly: Add a 2:1 mixture of chloroform:methanol to the cell pellet, vortex thoroughly, then add chloroform and water to induce phase separation.

-

Collect the lower organic phase, which contains the lipids.

-

-

Lipid Separation and Quantification:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of chloroform.

-

Spot the extract onto a Thin-Layer Chromatography (TLC) plate.

-

Develop the TLC plate using a solvent system that separates phospholipids (e.g., chloroform:methanol:acetic acid:water).

-

Identify the PE spot by co-migration with a known PE standard (visualized with iodine vapor or primuline spray).

-

Scrape the silica corresponding to the PE spot into a scintillation vial.

-

Quantify the incorporated radioactivity using a scintillation counter.[18]

-

-

Data Normalization and Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate from a parallel well.

-

Calculate the percent inhibition of [³H]-ethanolamine incorporation into PE for each inhibitor concentration.

-

Phase 3: Quantitative Lipidomic Analysis by LC-MS/MS

Objective: To obtain a detailed, quantitative profile of cellular PE species and pathway intermediates following inhibitor treatment.

Causality: This is the ultimate validation step. While radiolabeling shows a change in synthesis rate, mass spectrometry measures the change in the actual mass of the lipid pool. It can confirm a decrease in total PE and may reveal an accumulation of precursors (like phosphoethanolamine), providing definitive evidence for a block at a specific point in the Kennedy pathway.

Methodology:

-

Sample Preparation:

-

Culture and treat cells with this compound at a validated concentration (e.g., 2x IC50 from the cellular assay) as described in 4.2.

-

Perform lipid extraction as in 4.2.4, but include a PE internal standard with a unique fatty acid composition (e.g., 17:0/17:0 PE) for absolute quantification.[19]

-

-

LC-MS/MS Analysis:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7][17]

-

Chromatography: Separate lipid classes using either normal-phase (to separate PE from PC, PS, etc.) or reversed-phase (to separate individual PE molecular species) chromatography.

-

Mass Spectrometry:

-

Operate the mass spectrometer in a targeted mode using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

-

For PE, a common transition is the neutral loss of the 141 Da ethanolamine headgroup in positive ion mode.[17]

-

Monitor for the precursor ion of the internal standard and multiple endogenous PE species.

-

-

-

Data Analysis:

-

Integrate the peak areas for each PE species and the internal standard.

-

Calculate the absolute amount of each PE species by comparing its peak area to that of the known amount of the internal standard.

-

Sum the amounts of all measured PE species to determine the total PE pool size.

-

Compare the PE levels in treated vs. control cells to determine the magnitude of reduction.

-

Trustworthiness and Self-Validation

The strength of this proposed guide lies in its integrated, multi-level approach. The workflow is inherently self-validating:

-

A positive result in the in vitro assay (Phase 1) provides a direct molecular hypothesis.

-

This hypothesis is then tested in a cellular context (Phase 2) . A failure at this stage would suggest issues with cell permeability or metabolic instability of the compound, not a flaw in the initial hypothesis.

-

A positive cellular result is then confirmed with the gold-standard quantitative lipidomics (Phase 3) , which eliminates potential artifacts of metabolic labeling and provides a comprehensive view of the lipidome.

A consistent, dose-dependent inhibition observed across all three phases would provide exceptionally strong evidence that this compound acts as a direct inhibitor of the phosphatidylethanolamine Kennedy pathway.

References

-

Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428. [Link]

-

Calzada, E., et al. (2016). Phosphatidylethanolamine Metabolism in Health and Disease. International Review of Cell and Molecular Biology, 321, 29-88. [Link]

-

Signorell, A., et al. (2008). Phosphatidylethanolamine in Trypanosoma brucei Is Organized in Two Separate Pools and Is Synthesized Exclusively by the Kennedy Pathway. Journal of Biological Chemistry, 283(43), 29366-29376. [Link]

-

Wikipedia. (n.d.). Phosphatidylethanolamine. [Link]

-

Tan, L. T., et al. (2017). Phosphatidylethanolamine as a Potential Anticancer Target. Frontiers in Pharmacology, 8, 18. [Link]

-

Scite.ai. (n.d.). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. [Link]

-

ResearchGate. (n.d.). Biosynthesis of Phosphatidylethanolamine (PE). [Link]

-

Cui, J., et al. (2019). The Roles And Signaling Pathways Of Phosphatidylethanolamine-Binding Protein 4 In Tumors. Cancer Management and Research, 11, 8435–8446. [Link]

-

Gorden, D. L., et al. (2019). A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells. Prostaglandins & Other Lipid Mediators, 140, 1-11. [Link]

-

Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285-292. [Link]

-

Villa, E., et al. (2020). The phosphatidylethanolamine biosynthesis pathway provides a new target for cancer chemotherapy. Journal of Hepatology, 72(4), 746-760. [Link]

-

Narukawa, M., et al. (2018). Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system. Journal of Chromatography B, 1077-1078, 35-43. [Link]

-

Kopecka, J., et al. (2021). Bilayer Forming Phospholipids as Targets for Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11445. [Link]

-

Macher, B. A., & Ansell, P. S. (1967). Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues. Biochemical and Biophysical Research Communications, 28(1), 51-56. [Link]

-

Assay Biotechnology. (n.d.). Phosphatidylethanolamine Assay Kit (Fluorometric). [Link]

-

Ofori, S. (2019). Synthesis of Phosphatidylethanolamine Lipids for Model Studies of the Cell Membrane. Electronic Theses and Dissertations. [Link]

-

Horl, G., et al. (2011). Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. Journal of Biological Chemistry, 286(19), 17338-17350. [Link]

-

Wang, T., et al. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 55(10), 4902-4921. [Link]

-

ResearchGate. (n.d.). de novo lipid synthesis from glucose is impaired upon SCD inhibition. [Link]

-

ResearchGate. (n.d.). (PDF) Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. [Link]

-

Uyama, T., et al. (2012). Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family. Journal of Biological Chemistry, 287(37), 31017-31028. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis. Frontiers in Pharmacology, 9, 111. [Link]

-

Reactome. (n.d.). Synthesis of PE. [Link]

-

Chen, J., et al. (2025). mTOR inhibition reprograms cellular lipid homeostasis by inducing alternative lipid uptake and promoting cholesterol transport. Cell Reports, 44(9), 116892. [Link]

-

Rizzardi, N., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Life, 11(6), 486. [Link]

-

Lubet, R. A., et al. (2015). Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071. Breast Cancer Research and Treatment, 151(1), 15-26. [Link]

-

Nishimaki-Mogami, T., et al. (1998). Inhibition of phosphatidylcholine synthesis via the phosphatidylethanolamine methylation pathway impairs incorporation of bulk lipids into VLDL in cultured rat hepatocytes. Journal of Lipid Research, 39(9), 1795-1805. [Link]

-

Gabitova, L., et al. (2017). Cholesterol Derivatives as Promising Anticancer Agents in Glioblastoma Metabolic Therapy. In Gliomas. Codon Publications. [Link]

-

Biocrates Life Sciences AG. (2022). Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity. [Link]

-

Wu, Y., & Im, W. (2018). Cholesterol and Phosphatidylethanolamine Lipids Exert Opposite Effects on Membrane Modulations Caused by the M2 Amphipathic Helix. Biophysical Journal, 115(2), 295-305. [Link]

-

Myasoedova, V. A., & Orekhov, A. N. (2019). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. Biomolecules, 9(11), 743. [Link]

-

Fernandes, C., et al. (2019). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 24(13), 2411. [Link]

-

van der Luit, A. H., et al. (1999). Inhibition of phosphatidylcholine and phosphatidylethanolamine biosynthesis in rat-2 fibroblasts by cell-permeable ceramides. European Journal of Biochemistry, 263(1), 119-126. [Link]

-

Hotchkiss, J. H., et al. (1981). Inhibition of Platelet Phospholipid Methylation During Platelet Secretion. Blood, 58(1), 194-200. [Link]

Sources

- 1. Bilayer Forming Phospholipids as Targets for Cancer Therapy | MDPI [mdpi.com]

- 2. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Buy this compound | 33998-26-4 [smolecule.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 9. The phosphatidylethanolamine biosynthesis pathway provides a new target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 13. moleculardepot.com [moleculardepot.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cholesterol Phenylacetate: A Technical Guide for Drug Development Professionals

Abstract

Cholesterol, a fundamental component of mammalian cell membranes, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its unique physicochemical properties and inherent biocompatibility make it an attractive starting point for chemical modification. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Cholesterol Phenylacetate, a promising derivative with potential applications in oncology. We will delve into the mechanistic underpinnings of its biological activity, propose a rationale for the synthesis of targeted analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of cholesterol-based compounds.

Introduction: The Rationale for Cholesterol-Based Therapeutics

The reprogramming of lipid metabolism is a hallmark of cancer.[1] Proliferating cancer cells exhibit an increased demand for cholesterol to support membrane biogenesis and signaling.[2][3][4] This metabolic dependency presents a therapeutic window for the development of agents that can selectively target cancer cells by interfering with cholesterol metabolism or by using cholesterol as a delivery vehicle for cytotoxic payloads. This compound, an ester of cholesterol and phenylacetic acid, has garnered interest due to the known anticancer properties of both of its constituent parts. Phenylacetate itself has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5][6] When esterified to cholesterol, the resulting compound exhibits increased lipophilicity, potentially enhancing its ability to traverse cellular membranes and accumulate within cancer cells.

This guide will dissect the structural components of this compound, hypothesizing how modifications to both the cholesterol backbone and the phenylacetate moiety could modulate its biological activity. We will explore the key mechanistic pathways implicated in its anticancer effects, including the potential for disruption of the mevalonate pathway and induction of apoptosis.

The Core Structure: Deconstructing this compound

The structure of this compound can be divided into three key domains, each amenable to chemical modification for the exploration of its SAR:

-

The Steroid Nucleus: The rigid tetracyclic core of cholesterol provides a lipophilic scaffold that facilitates membrane interaction.

-

The C3-Ester Linkage: The ester bond at the C3 position of the A-ring is a critical linker, and its chemical nature can influence stability and drug release.

-

The Phenylacetate Moiety: This aromatic acid contributes to the molecule's cytotoxic activity.

A systematic investigation of the SAR of this compound would involve the synthesis and evaluation of analogs with modifications in each of these domains.

Postulated Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound is likely multifaceted, stemming from the combined effects of its constituent parts and its overall physicochemical properties. Based on existing literature for related compounds, we can postulate several key mechanisms:

-

Disruption of the Mevalonate Pathway: The cholesterol biosynthetic pathway, also known as the mevalonate pathway, is frequently upregulated in cancer.[2][7] Both cholesterol derivatives and phenylacetate have been implicated in the modulation of this pathway.[2][8] By interfering with key enzymes or regulatory proteins in this pathway, this compound analogs could inhibit the production of essential isoprenoids, leading to cell cycle arrest and apoptosis.[7] The tumor suppressor protein p53 plays a crucial role in regulating cholesterol biosynthesis, and compounds that modulate this pathway may exhibit p53-dependent anticancer activity.[2][9]

-

Induction of Apoptosis: Phenylacetate is known to induce apoptosis in cancer cells through the modulation of apoptosis-related genes, such as a decrease in Bcl-2 expression and an increase in Bax expression.[5] The cholesterol moiety may enhance the delivery of phenylacetate to intracellular targets, thereby potentiating its pro-apoptotic effects. High concentrations of cholesterol and its derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the AKT/FOXO1 pathway.[10]

-

Cell Cycle Arrest: Inhibition of cholesterol biosynthesis and disruption of cholesterol homeostasis can lead to cell cycle arrest, particularly at the G1 phase.[3][4] Phenylacetate has also been shown to induce G1 phase arrest.[5] The combined effect of the cholesterol and phenylacetate components could therefore synergistically inhibit cancer cell proliferation by halting cell cycle progression.

The following diagram illustrates the potential interplay of these mechanisms:

Caption: Postulated multi-pronged mechanism of action for this compound.

Structure-Activity Relationship (SAR) Exploration: A Roadmap for Analog Design

While a comprehensive SAR study of this compound is not yet published, we can extrapolate from existing data on other cholesterol derivatives and phenyl-substituted compounds to propose a rational approach for analog design.

Modifications to the Phenylacetate Moiety

The electronic and steric properties of the phenyl ring are prime targets for modification.

-

Hypothesis: Introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring may enhance cytotoxic activity by increasing the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack by biological targets. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may decrease activity.

-

Rationale: This is a common strategy in medicinal chemistry to modulate the reactivity and binding affinity of a pharmacophore.

Alterations to the Ester Linkage

The nature of the linker between the cholesterol scaffold and the phenylacetate moiety can impact stability and drug release kinetics.

-